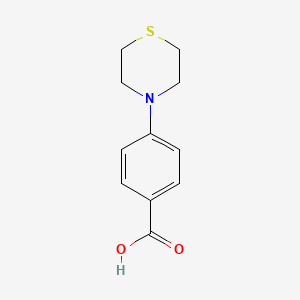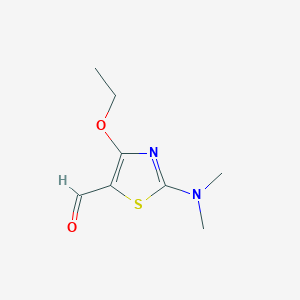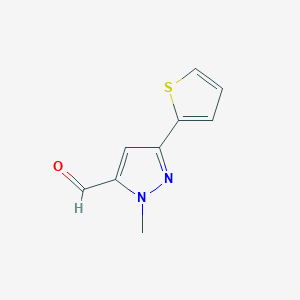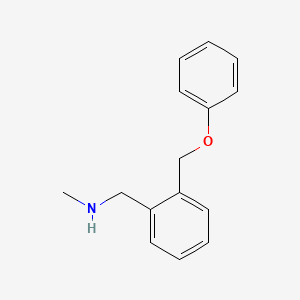
3-Chloro-6-(3-nitrophenyl)pyridazine
Vue d'ensemble
Description
3-Chloro-6-(3-nitrophenyl)pyridazine is a heterocyclic compound with the following chemical formula: C10H6ClN3O2 . It belongs to the pyridazine family and contains a six-membered ring with adjacent nitrogen atoms and an oxygen atom at position 3. This compound has been studied for its diverse pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects .
Synthesis Analysis
The synthesis of This compound involves the condensation of appropriate precursors. For instance, it can be obtained by reacting 6-(3-nitrophenyl)-3(2H)-pyridazinone with a chlorinating agent. The detailed synthetic routes and conditions can be found in relevant literature .
Molecular Structure Analysis
The molecular structure of This compound consists of a pyridazine ring with a chlorine atom at position 3 and a nitrophenyl group at position 6. The arrangement of atoms and bonds within the molecule determines its properties and reactivity. The crystallographic data and vibrational spectra provide further insights into its structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions due to its functional groups. For example, it may undergo nucleophilic substitution, oxidation, or reduction reactions. The presence of the nitro group suggests potential reactivity with reducing agents. Detailed studies on its reactivity and transformation pathways are essential for understanding its behavior .
Applications De Recherche Scientifique
Synthesis of Derivatives
3-Chloro-6-(3-nitrophenyl)pyridazine is involved in the synthesis of various chemical derivatives. For instance, its interaction with aromatic diazonium salts results in the formation of arylhydrazonals, which further react with active methylene compounds to yield pyridazine derivatives, and with hydroxylamine hydrochloride to produce oxadiazole and 1,2,3-triazole derivatives (Abdallah, Salaheldin, & Radwan, 2007).
Inhibition of Corrosion
Pyridazine derivatives, including those with a this compound structure, have been investigated for their ability to inhibit the corrosion of mild steel in acidic environments. These compounds demonstrate significant inhibition efficiency, attributed to their interaction with metal surfaces (Mashuga, Olasunkanmi, & Ebenso, 2017).
Antitumor Activity
Some pyridazine derivatives, including those derived from this compound, have been synthesized and shown to exhibit antiproliferative activity against certain tumor cell lines. This indicates potential applications in the development of cancer treatments (Abdullah et al., 2021).
Crystal Structure and Theoretical Studies
There have been studies on the crystal structure characterization and theoretical investigations of triazole pyridazine derivatives. These analyses, including Density Functional Theory (DFT) calculations and Hirshfeld surface analysis, are crucial for understanding the molecular properties and potential applications of these compounds (Sallam et al., 2021).
Synthesis of Labeled Compounds
This compound derivatives have been used in the synthesis of carbon-14 and deuterium-labeled compounds for absorption and metabolism studies, highlighting their relevance in medicinal chemistry and pharmacokinetics (Fabio, LanzilottiAnthony, & Lang, 1978).
Herbicidal Activity
Certain pyridazine derivatives, including those related to this compound, have demonstrated herbicidal activity. They have been tested for their effects on plants like radish and millet, revealing potential applications in agriculture (Jojima, Yoshimura, Takematsu, & Tamura, 1963).
Orientations Futures
Mécanisme D'action
Target of Action
Pyridazine derivatives, to which this compound belongs, have been shown to interact with a range of biological targets, leading to various physiological effects .
Mode of Action
Pyridazine derivatives have been reported to exhibit a wide range of pharmacological activities, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . It is also predicted to be a substrate for P-glycoprotein, which can affect its distribution and excretion . The compound is predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Result of Action
As a pyridazine derivative, it may share some of the effects observed for this class of compounds, such as antimicrobial, antidepressant, anti-hypertensive, anticancer, and antiplatelet effects .
Analyse Biochimique
Biochemical Properties
3-Chloro-6-(3-nitrophenyl)pyridazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can bind to certain proteins, altering their conformation and, consequently, their function. These interactions highlight the compound’s potential as a modulator of biochemical pathways.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is involved in cell proliferation, differentiation, and survival . By altering the activity of this pathway, the compound can impact cell growth and apoptosis. Furthermore, this compound can influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access and subsequent catalysis . Additionally, this compound can activate other enzymes by inducing conformational changes that enhance their catalytic efficiency. These binding interactions and enzyme modulations are central to the compound’s biochemical effects. Moreover, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or extreme pH . The degradation products may have different biochemical properties, potentially leading to altered cellular effects. Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained modulation of cellular pathways, indicating its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, this compound can induce toxic or adverse effects, including cellular damage or apoptosis . Threshold effects have been observed, where a specific dosage range elicits a maximal response, beyond which the effects plateau or become detrimental. These dosage-dependent effects underscore the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . The metabolic flux and levels of specific metabolites can be influenced by the presence of this compound, affecting overall cellular metabolism. Additionally, this compound can modulate the activity of key metabolic enzymes, thereby altering the flow of metabolic intermediates and the production of energy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs involved in metabolism and detoxification, such as the liver and kidneys.
Subcellular Localization
The subcellular localization of this compound is an important determinant of its activity and function. This compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and regulate gene expression. The subcellular localization of this compound is thus a key factor in its biochemical and cellular effects.
Propriétés
IUPAC Name |
3-chloro-6-(3-nitrophenyl)pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O2/c11-10-5-4-9(12-13-10)7-2-1-3-8(6-7)14(15)16/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRAQNZJWWRMXFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482735 | |
| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58059-33-9 | |
| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-6-(3-nitrophenyl)pyridazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-Methyl-1-[4-(1h-Pyrazol-1-Ylmethyl)phenyl]methanamine](/img/structure/B1357074.png)

![2-Chloro-4-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B1357077.png)
